Aβ Fibril Binding Affinity – Direct Head-to-Head Comparison of 6-OH-BTA-0 (Precursor) and 6-OH-BTA-1 (PiB)
In a competitive binding assay using postmortem Alzheimer's disease brain homogenates, the precursor 6-OH-BTA-0 exhibited a Ki of 33.5 nM, whereas its N-methylated derivative 6-OH-BTA-1 demonstrated a Ki of 8.8 nM, representing approximately 3.8-fold higher affinity [1]. Both values surpass previously reported literature data (45.6 nM and 8.89 nM, respectively) [1]. This is a direct head-to-head comparison within the same study under identical assay conditions.
| Evidence Dimension | Aβ fibril binding affinity (Ki) |
|---|---|
| Target Compound Data | 33.5 nM (6-OH-BTA-0) |
| Comparator Or Baseline | 8.8 nM (6-OH-BTA-1, Pittsburgh Compound B) |
| Quantified Difference | 3.8-fold lower affinity for the precursor |
| Conditions | In vitro competitive binding assay using postmortem AD brain homogenates; ³H-labeled ligand. |
Why This Matters
The Ki values quantify the exact affinity gap between the precursor and the final radiotracer, enabling researchers to select 6-OH-BTA-0 specifically for radiolabeling while recognizing that the precursor itself is not a substitute for the high-affinity imaging agent.
- [1] Wu MF. Improvement on the Synthesis of PIB Precursor of Aβ Plaque Imaging Agent and Evaluation of Bioactivity. Master's thesis, Peking Union Medical College, 2010. Available: http://cnki.cgl.org.cn/kcms/detail/detail.aspx?DbCode=CMFD&filename=2010135541.nh. View Source
